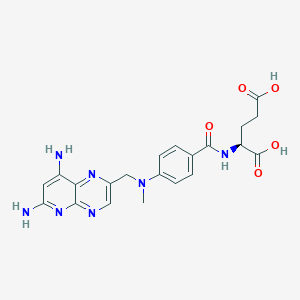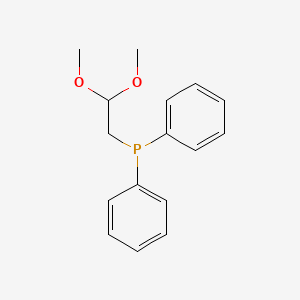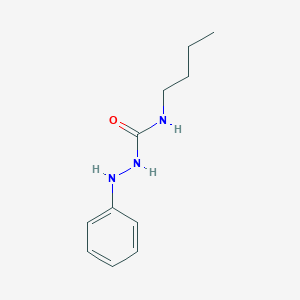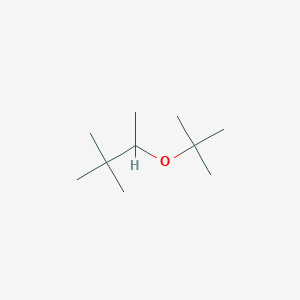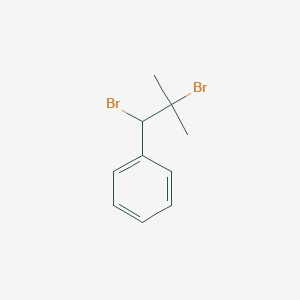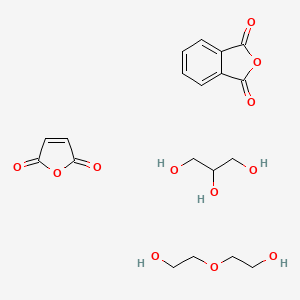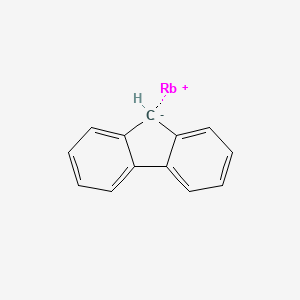
9H-fluoren-9-ide;rubidium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluoren-9-ide;rubidium(1+) is a chemical compound that combines the organic anion 9H-fluoren-9-ide with the alkali metal cation rubidium(1+)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ide;rubidium(1+) typically involves the reaction of 9H-fluorene with a rubidium salt under specific conditions. One common method is the deprotonation of 9H-fluorene using a strong base such as potassium hydroxide (KOH) in the presence of a solvent like tetrahydrofuran (THF). The resulting 9H-fluoren-9-ide anion is then reacted with rubidium chloride (RbCl) to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 9H-fluoren-9-ide;rubidium(1+) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9H-fluoren-9-ide;rubidium(1+) can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert 9-fluorenone back to 9H-fluoren-9-ide under appropriate conditions.
Substitution: The compound can participate in substitution reactions where the rubidium ion is replaced by other cations.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various metal salts can be used to replace the rubidium ion.
Major Products Formed
Oxidation: 9-fluorenone.
Reduction: 9H-fluoren-9-ide.
Substitution: Compounds with different metal cations.
Aplicaciones Científicas De Investigación
9H-fluoren-9-ide;rubidium(1+) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H-fluoren-9-ide;rubidium(1+) involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of 9H-fluoren-9-ide have been shown to bind to α7-nicotinic acetylcholine receptors, which are involved in various neurological processes . The binding affinity and selectivity of these derivatives make them useful for imaging and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
9H-fluoren-9-one: An oxidized form of 9H-fluoren-9-ide, known for its use in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
9H-fluoren-9-ide;rubidium(1+) is unique due to the presence of the rubidium cation, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of alkali metal cations in various chemical and biological processes.
Propiedades
Número CAS |
24331-68-8 |
|---|---|
Fórmula molecular |
C13H9Rb |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
9H-fluoren-9-ide;rubidium(1+) |
InChI |
InChI=1S/C13H9.Rb/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1 |
Clave InChI |
JHNMONYIFVLCLU-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


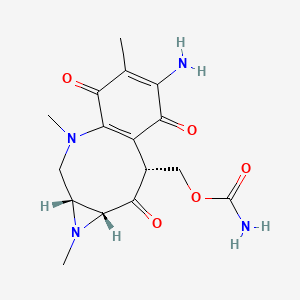
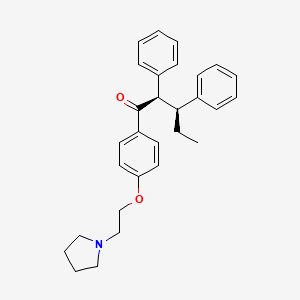
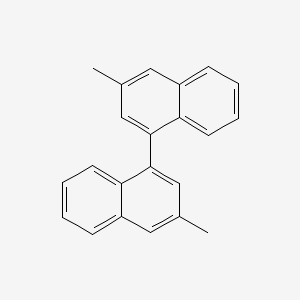
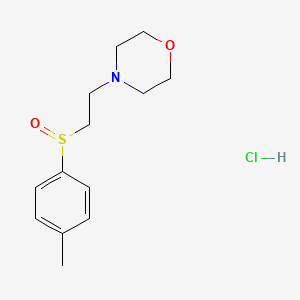
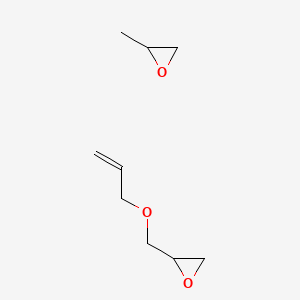
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
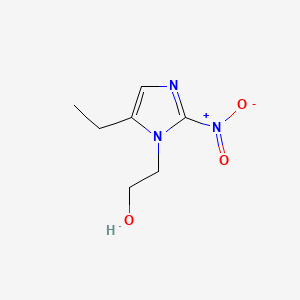
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
